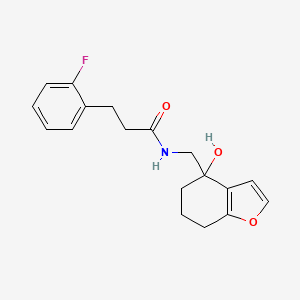

![molecular formula C14H11F2NO3S B2834239 [2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387855-22-3](/img/structure/B2834239.png)

[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

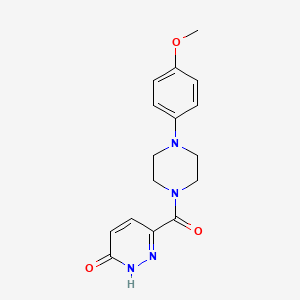

“[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C14H11F2NO3S and a molecular weight of 311.3. It contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a difluoroanilino group and a carboxylate group.Chemical Reactions Analysis

Thiophene derivatives can undergo various types of reactions, including electrophilic, nucleophilic, and radical substitutions . The specific reactions that this compound can undergo would depend on the specific conditions and reagents used.Scientific Research Applications

Fluorescence Sensing and Organic Synthesis

Fluorescent "turn-on" sensors based on oligothiophene derivatives demonstrate significant fluorescence enhancement upon binding with carboxylate anions, suggesting applications in anion detection and environmental monitoring (Dae-Sik Kim & K. Ahn, 2008). Similarly, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives exhibit promising optoelectronic properties, indicating their use in electronic and photonic devices (Changsheng Wang et al., 2006).

Neurological Research

Compounds structurally similar to the query molecule have been investigated for their effects on neuronal NMDA receptors, providing a foundation for neurological and pharmacological research (V. Sokolov et al., 2018).

Agricultural Applications

Research on derivatives of thiophene indicates their potential as herbicides, demonstrating selectivity and efficacy in controlling annual weeds in rice cultivation, highlighting the agricultural applications of thiophene derivatives (I. Hwang et al., 2005).

Material Science and Organic Electronics

The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers reveal their n-type semiconductor properties, useful for organic field-effect transistors and transistor nonvolatile memory elements, indicating applications in electronics and material science (A. Facchetti et al., 2004).

Enhanced Stability and Reactivity

Research on perfluoroalkyl-substituted thiophenes and pyrroles from donor-acceptor cyclopropanes showcases novel synthetic routes, enhancing the stability and reactivity of these compounds for further applications in chemical synthesis and material development (Daniel Gladow & H. Reissig, 2014).

Future Directions

Properties

IUPAC Name |

[2-(2,4-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-8-2-5-12(21-8)14(19)20-7-13(18)17-11-4-3-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPCIRMHNCGGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2834160.png)

![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)

![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate](/img/structure/B2834175.png)